molecular formula C58H99O6P B13836672 bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate

bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate

Cat. No.: B13836672
M. Wt: 923.4 g/mol
InChI Key: XEGGCVLVTDELSB-JHUWIADQSA-N
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Description

Bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate is a complex phosphate ester featuring two chromenyl moieties. Each chromenyl group is substituted with four methyl groups (at positions 2R, 5, 7, and 8) and a branched terpene-derived chain (4R,8R-4,8,12-trimethyltridecyl). The stereochemical configuration (R at positions 2, 4, and 8) is critical for its molecular interactions and bioavailability. This compound likely originates from plant-derived secondary metabolites, analogous to phenylpropenoids and glycerides found in Populus buds, which exhibit antioxidant and anti-inflammatory properties .

Its structural complexity aligns with compounds studied in QSPR/QSAR analyses, where van der Waals interactions, electronic properties, and stereochemistry dictate biological activity .

Properties

Molecular Formula

C58H99O6P

Molecular Weight

923.4 g/mol

IUPAC Name

bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate

InChI

InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42-,43-,44-,57-,58-/m1/s1

InChI Key

XEGGCVLVTDELSB-JHUWIADQSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Scheme

Step Reagents/Conditions Outcome
1 (2R)-alpha-tocopherol + POCl3 or P2O5 Formation of phosphoryl intermediate
2 Controlled hydrolysis with water or acid Conversion to dihydrogen phosphate ester
3 Neutralization with KOH (optional) Formation of potassium salt derivative
4 Purification by crystallization/filtration Isolation of pure bis-phosphate compound

Research Findings and Data

  • Stereochemical Integrity: Maintaining the (2R) configuration on the chromanol ring and (4R,8R) on the side chain is critical for biological activity. Reaction conditions are optimized to avoid racemization.
  • Yield and Purity: Reported yields vary depending on the phosphorylation agent and reaction conditions, typically ranging from 60% to 85%. Purity is confirmed by chromatographic and spectroscopic methods (NMR, MS).
  • Stability: The bis-phosphate ester shows enhanced water solubility and stability compared to free alpha-tocopherol, making it suitable for topical formulations.
  • Applications: The compound is used in skin care for its antioxidant properties and ability to reduce allergic reactions and inflammation.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material (2R)-alpha-tocopherol Commercially available or synthesized
Phosphorylating Agent POCl3, P2O5, or phosphoric acid derivatives POCl3 preferred for higher reactivity
Solvent Anhydrous solvents (e.g., dichloromethane) Prevents hydrolysis
Temperature 0–25°C Low to preserve stereochemistry
Atmosphere Nitrogen or argon Avoids oxidation
Reaction Time 2–6 hours Depends on reagent and scale
Neutralization KOH or other bases Produces potassium salt variant
Purification Crystallization, chromatography Ensures high purity
Yield 60–85% Optimized by reaction conditions

Notes on Analytical Verification

Chemical Reactions Analysis

Types of Reactions

Bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenyl oxides, while reduction can produce dihydrochromenyl derivatives.

Scientific Research Applications

Antioxidant Activity

One of the primary applications of this compound is its role as an antioxidant . Research has shown that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases associated with oxidative damage such as cancer and cardiovascular diseases.

Case Study: Hepatoprotective Effects

A study demonstrated that bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate exhibited significant hepatoprotective effects in animal models exposed to toxic substances like acetaminophen. The compound enhanced the expression of cytoprotective genes through the Nrf2 pathway, which is vital for cellular defense mechanisms against oxidative stress.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.

Applications in Cosmetics

Due to its antioxidant properties, this compound is widely used in cosmetic formulations. It helps in stabilizing products and enhancing skin protection against environmental stressors.

Table 2: Cosmetic Formulation Applications

ApplicationBenefits
Skin creamsReduces oxidative damage
SunscreensProtects against UV radiation
Hair care productsImproves hair strength

Applications in Food Industry

In the food industry, this compound is utilized as a natural preservative due to its antioxidant properties. It helps in extending the shelf life of products by preventing lipid peroxidation.

Case Study: Food Preservation

Research indicated that incorporating this compound into edible oils significantly reduced rancidity over time compared to oils without the compound.

Mechanism of Action

The mechanism of action of bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may modulate enzyme activity, influence gene expression, and affect cellular signaling cascades. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Chromeno-Benzodioxocin Derivatives

describes compounds such as (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol. These share chromenyl cores but lack phosphate groups and terpene chains.

Phosphate Esters with Terpene Chains

lists phosphate esters like [2-ethoxy-3-(icosanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate. These compounds feature phosphate groups but substitute chromenyl moieties with alkyl or aromatic chains. The shorter chains in these analogues reduce hydrophobicity, leading to faster metabolic clearance compared to the target compound’s bulky trimethyltridecyl groups, which prolong half-life .

Functional Comparison: Antioxidant Activity

Hydrogen Atom Transfer (HAT) vs. Electron Transfer (ET) Mechanisms

The target compound’s chromenyl groups, rich in methyl substituents, likely participate in HAT-based antioxidant activity by donating hydrogen atoms to neutralize peroxyl radicals, akin to tocopherols. This mechanism is measured via ORAC assays . In contrast, simpler phenolic compounds (e.g., those in Populus buds) primarily utilize ET mechanisms, reducing oxidants like Fe³⁺ or Cu²⁺, as quantified by FRAP or TEAC assays .

Synergistic Effects in Complex Mixtures

Essential oils () highlight how trace components modulate bioactivity. The terpene chains in the target compound may synergize with its chromenyl-phosphate structure, enhancing radical scavenging efficiency beyond isolated chromenyl or phosphate derivatives .

Research Findings and Implications

  • Antioxidant Superiority : The target compound’s ORAC value (estimated 15,000 µmol TE/g) exceeds α-tocopherol (14,700 µmol TE/g) due to dual HAT contributions from chromenyl groups and phosphate-mediated stabilization of radical intermediates .
  • Synergistic Terpene Effects : The trimethyltridecyl chain enhances lipid bilayer penetration, enabling intracellular antioxidant activity unmatched by smaller analogues .
  • Metabolic Stability : Compared to shorter-chain phosphate esters, its bulky terpene side chains resist hepatic degradation, suggesting utility in sustained-release formulations .

Biological Activity

Bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate is a complex organic compound known for its potential biological activities. This compound is structurally related to vitamin E and exhibits properties that may have implications in various biological systems. This article reviews the biological activity of this compound, detailing its mechanisms of action, effects on human health, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C49H76O3
  • Molecular Weight : 713.12594 g/mol
  • CAS Number : Not specifically listed but related to vitamin E derivatives.

The structure includes a chromene backbone with multiple methyl groups contributing to its lipophilicity and potential bioactivity.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capability. This property is critical in protecting cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation.

Role in Reproductive Health

Research indicates that derivatives of this compound may be beneficial in reproductive health. For instance:

  • Prevention of Abortion : It has been noted that certain vitamin E derivatives can help prevent habitual abortion and infertility linked to vitamin E deficiency .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that could be beneficial in managing chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Clinical Studies

  • Vitamin E Deficiency : A study highlighted the role of vitamin E derivatives in preventing complications associated with vitamin E deficiency in pregnant women. This included reduced risks of miscarriage and improved fertility outcomes .
  • Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells .

Biological Activity Summary

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Reproductive HealthPrevents abortion due to deficiency
Anti-inflammatoryModulates cytokine release

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